(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 2-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 2, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1391054-25-3
VCID:
VC0163725
InChI:
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl
Molecular Formula:
C24H22ClNO
Molecular Weight:
375.9 g/mol
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS No.: 1391054-25-3
Cat. No.: VC0163725
Molecular Formula: C24H22ClNO
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 2-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 2, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes. |
|---|---|
| CAS No. | 1391054-25-3 |
| Molecular Formula | C24H22ClNO |
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
| Standard InChI Key | YNEFOXBSBQBQMF-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator